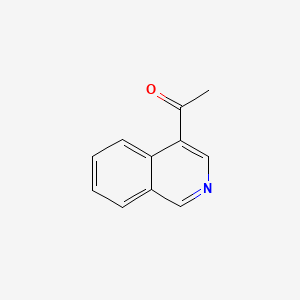

1-(Isoquinolin-4-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJRDBSCZSXFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530147 | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-74-9 | |

| Record name | 1-(4-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Isoquinolin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Isoquinolin-4-YL)ethanone (CAS: 40570-74-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(isoquinolin-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. Drawing from the established pharmacological importance of the isoquinoline scaffold, this document will delve into the chemical properties, synthesis, characterization, and prospective applications of this specific derivative. The content is structured to provide not only procedural details but also the scientific rationale behind the methodologies, empowering researchers to confidently incorporate this compound into their research and development workflows.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in a vast number of natural alkaloids, such as papaverine and morphine, and synthetic compounds with a wide array of pharmacological activities. Isoquinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents, among others.[1][2][3] The diverse biological activities stem from the ability of the isoquinoline nucleus to interact with various biological targets, including enzymes and receptors. The introduction of different substituents onto the isoquinoline ring system allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design. This compound, with its acetyl group at the 4-position, represents a key intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research, particularly for aspects such as solvent selection, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 40570-74-9 | |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.20 g/mol | |

| Melting Point | 70-72 °C | |

| Boiling Point | 179 °C at 22 mmHg | |

| Appearance | Pale yellow to yellow crystalline solid | General Observation |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | General Chemical Principles |

| SMILES | CC(=O)c1cncc2ccccc12 | ethanone) |

| InChI | InChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3 | ethanone) |

Synthesis and Purification

While several general methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, a specific and reliable method for the preparation of this compound is crucial for its accessibility in research. A plausible and referenced synthetic approach involves a palladium-catalyzed cross-coupling reaction.

Recommended Synthetic Pathway: Palladium-Catalyzed Acylation

A common and effective method for the synthesis of aryl ketones is the palladium-catalyzed coupling of an aryl halide with an acylating agent. In the case of this compound, 4-bromoisoquinoline serves as a readily available starting material.

Detailed Experimental Protocol

Materials:

-

4-Bromoisoquinoline

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (anhydrous)

-

2M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoisoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1 hour to effect hydrolysis of the intermediate enol ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale: The Stille cross-coupling reaction is a versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups. The use of tributyl(1-ethoxyvinyl)tin as the acetyl anion equivalent is advantageous due to its stability and the mild conditions required for the subsequent hydrolysis to the ketone.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons and the methyl protons of the acetyl group. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene and pyridine rings. The methyl protons will appear as a singlet, typically in the range of 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (195-205 ppm). The aromatic carbons will resonate in the range of 120-155 ppm, and the methyl carbon will appear upfield (25-30 ppm).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 171.07.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the public domain, the known pharmacological profile of isoquinoline derivatives provides a strong basis for predicting its potential therapeutic applications.

The presence of the acetyl group at the 4-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This compound could serve as a valuable starting material for the synthesis of novel inhibitors of kinases, polymerases, or other enzymes implicated in disease.

Experimental Protocols for In Vitro Evaluation

To assess the biological activity of this compound, a series of standard in vitro assays can be employed.

Stock Solution Preparation

-

Objective: To prepare a high-concentration stock solution for serial dilutions.

-

Protocol:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM or 20 mM.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium.

-

Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

-

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. Its synthesis from readily available starting materials and the versatility of the isoquinoline scaffold make it an attractive building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity profile, identify its molecular targets, and explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers to embark on the investigation of this promising molecule.

References

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

- Lashkarbolouki, T., & Asadpour, R. (2024). Isoquinoline derivatives and its medicinal activity. Journal of Chemical Reviews, 6(1), 1-18.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Isoquinolin-4-YL)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Isoquinolin-4-YL)ethanone, also known as 4-acetylisoquinoline, is a heterocyclic ketone that serves as a pivotal intermediate and building block in synthetic organic chemistry and drug discovery. The isoquinoline core is a well-established "privileged scaffold," found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a vast array of biological activities. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical and spectroscopic properties, outlining plausible synthetic strategies, exploring its chemical reactivity for derivatization, and discussing its strategic importance in the development of novel therapeutic agents. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This structural motif is prevalent in a large family of alkaloids, including the opium poppy alkaloids papaverine and morphine, and demonstrates a wide spectrum of pharmacological activities.[1][2] Synthetic isoquinoline derivatives are integral to a number of approved drugs, such as the anesthetic dimethisoquin and the antihypertensive agent debrisoquine.[2]

The introduction of functional groups onto the isoquinoline nucleus allows for the fine-tuning of its biological properties and provides synthetic handles for further molecular elaboration. This compound (Figure 1) is a particularly valuable derivative. The acetyl group at the C-4 position not only influences the electronic properties of the heterocyclic ring but, more importantly, offers a reactive site—the ketone—for a multitude of chemical transformations. This dual functionality makes it an ideal starting material or intermediate for constructing complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.

Physical and Chemical Identity

The key identifying and physical properties of this compound are summarized in Table 1. Its solid nature at room temperature and moderate melting point make it a straightforward compound to handle in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40570-74-9 | |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.20 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Acetylisoquinoline | |

| Melting Point | 70-72 °C | |

| Boiling Point | 179 °C at 22 mmHg | |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.20 ± 0.10 |

Spectroscopic Profile

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the isoquinoline nucleus and a characteristic singlet for the methyl protons of the acetyl group. The electron-withdrawing nature of the imine nitrogen and the ketone will cause downfield shifts for adjacent protons. Protons at C-1 and C-3 will be significantly deshielded. The methyl protons (CH₃) would appear as a sharp singlet around δ 2.5-2.7 ppm. The aromatic protons would appear in the δ 7.5-9.5 ppm region, with complex splitting patterns due to spin-spin coupling.[1]

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the ketone would be the most downfield signal, typically appearing in the δ 195-205 ppm region. The nine aromatic carbons would have signals in the δ 120-155 ppm range. The methyl carbon would be found significantly upfield, around δ 25-30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (ketone) stretching vibration, expected around 1680-1700 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and C-H stretching from the aromatic rings and methyl group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 171. A major fragmentation pathway would be the loss of the methyl group (•CH₃) to give a stable acylium ion at m/z = 156, and the loss of the entire acetyl group (•COCH₃) to give an ion at m/z = 128.

Synthesis and Manufacturing Pathways

The synthesis of 4-substituted isoquinolines can be challenging. Direct electrophilic substitution on the isoquinoline ring, such as Friedel-Crafts acylation, typically favors substitution at the C-5 or C-8 positions on the benzene ring, as the pyridine ring is deactivated.[3][4] Therefore, more sophisticated, regioselective strategies are required to obtain the C-4 substituted product.

One plausible and documented approach involves the use of a pre-functionalized starting material, such as 4-aminoisoquinoline or 4-bromoisoquinoline.

Proposed Synthetic Protocol via Diazotization

A known method for introducing an acetyl group involves the reaction of a diazonium salt with acetaldehyde oxime.[1] This multi-step synthesis provides a controlled route to the desired 4-substituted product.

Step-by-Step Methodology:

-

Nitration of Isoquinoline: Isoquinoline is carefully treated with a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group, primarily at the 5- and 8-positions, but with conditions adaptable to favor other isomers. Isolating the 4-nitroisoquinoline intermediate is a key challenge requiring careful reaction control and purification.

-

Reduction of 4-Nitroisoquinoline: The isolated nitro-compound is reduced to 4-aminoisoquinoline. Standard reduction methods, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl), are effective.

-

Causality: These classical "metal-in-acid" reductions are robust and efficient for converting aromatic nitro groups to primary amines.

-

-

Diazotization of 4-Aminoisoquinoline: The resulting amine is diazotized by treating it with sodium nitrite (NaNO₂) in a cold, acidic solution (e.g., HCl at 0-5 °C). This generates a highly reactive diazonium salt intermediate in situ.

-

Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Reaction with Acetaldehyde Oxime: The cold diazonium salt solution is then reacted with acetaldehyde oxime in the presence of a copper(II) sulfate catalyst. This reaction displaces the diazonium group and installs the acetyl group at the C-4 position.[1] The mixture is then neutralized to yield the final product, this compound, which can be purified by crystallization or chromatography.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its two key components: the ketone functional group and the isoquinoline ring system.

Reactions at the Ketone Group

The acetyl group is a versatile handle for building molecular complexity.

-

Reduction: The ketone can be easily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(isoquinolin-4-yl)ethanol. This alcohol can be used in subsequent esterification or etherification reactions.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) provides access to a wide range of substituted amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diversity.

-

Condensation Reactions: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can participate in aldol condensations with aldehydes or ketones to form α,β-unsaturated ketones, extending the carbon chain.

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.

Reactions Involving the Isoquinoline Ring

-

N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atom (pKa ≈ 3.2) makes it basic and nucleophilic. It can be alkylated with alkyl halides to form quaternary isoquinolinium salts or oxidized to an N-oxide with reagents like m-CPBA.

-

Nucleophilic Aromatic Substitution: The pyridine half of the isoquinoline ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the C-1 position.[3] The presence of the electron-withdrawing acetyl group at C-4 further activates the ring towards such reactions. For example, the Chichibabin reaction (using sodium amide) can introduce an amino group at C-1.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its role as a strategic intermediate for pharmacologically active compounds. The isoquinoline core provides the necessary scaffold to bind to biological targets, while the ketone provides the attachment point for various pharmacophores.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. Isoquinoline derivatives have been explored as potent inhibitors for targets like Cyclin-Dependent Kinase 4 (CDK4) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4). The ketone of this compound can be elaborated into more complex side chains designed to interact with specific amino acid residues in the kinase active site.

-

Synthesis of Receptor Modulators: Isoquinolinyl ketones have been investigated as novel agonists for the cannabinoid CB2 receptor, which is a target for treating inflammatory and neuropathic pain.[5] The synthesis of a library of derivatives, achieved by modifying the ketone or the isoquinoline ring, is a common strategy to establish structure-activity relationships (SAR).

-

Building Block for Complex Heterocycles: The reactivity of the ketone allows for its incorporation into larger, more complex heterocyclic systems through condensation and cyclization reactions. This enables the exploration of novel chemical space in the search for new drug candidates. For instance, related ethanone precursors are used in multi-component reactions (MCRs) to rapidly generate libraries of complex isoquinoline-based structures.[6]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, combined with the versatile reactivity of both its ketone functional group and its privileged isoquinoline scaffold, make it an invaluable intermediate for researchers in organic synthesis and medicinal chemistry. A deep understanding of its synthesis, reactivity, and potential applications empowers scientists to design and create the next generation of complex molecules and potential therapeutic agents.

References

-

Science of Synthesis. (2005). Product Class 5: Isoquinolines. In Houben-Weyl Methods of Molecular Transformations, Vol. 15. Georg Thieme Verlag. Available at: [Link]

-

ChemSynthesis. (n.d.). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. Retrieved January 17, 2026, from [Link]

-

Ishihara, Y., et al. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (24), 3401-3406. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved January 17, 2026, from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 17, 2026, from [Link]

-

Li, J., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 15025–15038. Available at: [Link]

-

Mihaylova, A., et al. (2013). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. International Journal of Organic Chemistry, 3(1), 51-57. Available at: [Link]

-

Josh_Tutorials. (2020, November 1). Reactions of Isoquinoline [Video]. YouTube. Available at: [Link]

-

Craig, L. C., & Jacobs, W. A. (1943). The Preparation and Properties of Some 4-Substituted Isoquinolines. Journal of the American Chemical Society, 65(6), 1158–1160. Available at: [Link]

-

ChemSynthesis. (n.d.). Isoquinolines database. Retrieved January 17, 2026, from [Link]

-

Mao, S.-L., et al. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Manivel, P., et al. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Available at: [Link]

-

Mao, S.-L., et al. (2012). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone. John Wiley & Sons, Inc. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]

-

Ainscough, M. A., & Temple, A. F. (1976). Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications, (17), 695. Available at: [Link]

-

Kalita, A., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32420–32431. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

LibreTexts Chemistry. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved January 17, 2026, from [Link]

-

Reddy, R. P., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of the Chinese Chemical Society, 61(8), 915-920. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

1-(Isoquinolin-4-YL)ethanone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(Isoquinolin-4-YL)ethanone

Abstract

This compound, also known as 4-acetylisoquinoline, is a heterocyclic ketone that serves as a pivotal structural motif and synthetic intermediate in medicinal chemistry and materials science. Its architecture, featuring a planar isoquinoline ring system appended with a reactive acetyl group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive examination of its molecular structure, spectroscopic signature, chemical reactivity, and synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights, offering a holistic understanding of this important chemical entity.

Core Molecular Architecture and Physicochemical Properties

The foundational identity of this compound lies in its bicyclic aromatic core fused to a ketone functional group. The isoquinoline moiety is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring at the β and γ positions. This arrangement results in a distinct electronic distribution and reactivity profile compared to its isomer.

The acetyl group at the C4 position is a key feature, providing a reactive handle for further chemical modification. The carbonyl group's electron-withdrawing nature influences the electronic properties of the entire isoquinoline ring system, impacting its reactivity in substitution reactions.

Structural and Chemical Identifiers

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-Acetylisoquinoline, Ethanone, 1-(4-isoquinolinyl)- | ChemicalBook[1][2] |

| CAS Number | 40570-74-9 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₉NO | PubChem[3] |

| Molecular Weight | 171.19 g/mol | PubChem |

| Monoisotopic Mass | 171.06842 Da | PubChem[3] |

| SMILES | CC(=O)C1=CN=CC2=CC=CC=C21 | PubChem[3] |

| InChIKey | XLJRDBSCZSXFNM-UHFFFAOYSA-N | PubChem[3] |

Two-Dimensional Molecular Structure

The 2D structure illustrates the connectivity of the atoms, highlighting the fusion of the benzene and pyridine rings and the placement of the acetyl substituent at the C4 position.

Caption: 2D structure of this compound (4-Acetylisoquinoline).

Spectroscopic and Crystallographic Validation

The definitive identification and structural confirmation of a molecule rely on a combination of spectroscopic and analytical techniques. For a researcher synthesizing or utilizing this compound, understanding its spectral signature is paramount.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data points critical for the identification of the title compound. These values are derived from established principles of spectroscopy and data from similar chemical structures.[4][5][6][7]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale & Key Insights |

| ¹H NMR | Aromatic Protons (Isoquinoline) | δ 7.5 - 9.5 ppm | The electron-withdrawing nitrogen atom deshields adjacent protons (H1, H3). Protons on the benzene portion of the ring appear further upfield. Complex splitting patterns (doublets, triplets, multiplets) arise from J-coupling. |

| Methyl Protons (-CH₃) | δ 2.7 - 2.9 ppm (singlet) | The methyl group is adjacent to a carbonyl, which deshields it. As there are no adjacent protons, the signal appears as a sharp singlet integrating to 3H. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 198 - 202 ppm | The ketone carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature for this functional group. |

| Aromatic Carbons (Isoquinoline) | δ 120 - 155 ppm | Nine distinct signals are expected for the isoquinoline carbons, with quaternary carbons often showing lower intensity. | |

| Methyl Carbon (-CH₃) | δ 25 - 30 ppm | The aliphatic methyl carbon appears in the upfield region of the spectrum. | |

| IR Spectroscopy | C=O Stretch (Ketone) | 1685 - 1700 cm⁻¹ (strong, sharp) | This is a highly characteristic and intense absorption band, confirming the presence of the conjugated ketone. |

| C=C/C=N Aromatic Stretches | 1500 - 1620 cm⁻¹ (multiple bands) | These absorptions are indicative of the aromatic isoquinoline ring system. | |

| C-H Aromatic Stretch | > 3000 cm⁻¹ (weak to medium) | Confirms the presence of sp² C-H bonds in the aromatic ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 171 | Corresponds to the molecular weight of the compound. |

| Key Fragment | m/z = 128 | Represents the loss of the acetyl group ([M-43]⁺), a common fragmentation pathway (alpha-cleavage) for ketones. |

Crystallographic Insights

While specific, publicly available single-crystal X-ray diffraction data for this compound is limited, analysis of closely related isoquinoline derivatives provides valuable structural context.[8] For example, studies on substituted isoquinolines reveal that the bicyclic ring system is predominantly planar.[9][10] The primary structural questions for this compound that would be resolved by crystallography include:

-

Planarity: The degree of planarity between the isoquinoline ring and the acetyl group. Steric hindrance is minimal, suggesting a high degree of co-planarity, which maximizes electronic conjugation.

-

Bond Lengths: The C4-C(acetyl) bond length would confirm the single-bond character, while the C=O bond length would be slightly elongated compared to a non-conjugated ketone due to resonance.

-

Intermolecular Interactions: In the solid state, packing would likely be dominated by π-π stacking interactions between the planar isoquinoline rings and potential C-H···O hydrogen bonds involving the ketone oxygen.[11]

Synthesis, Reactivity, and Role in Drug Discovery

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy

The synthesis of 4-substituted isoquinolines can be approached through various methods, often involving cyclization reactions or functionalization of the pre-formed isoquinoline core.[12] A representative workflow for synthesizing the title compound might involve a Minisci-type radical acetylation reaction, which is effective for C-H functionalization of electron-deficient N-heteroarenes.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The molecule possesses three primary sites for chemical reaction:

-

The Ketone Carbonyl: Susceptible to nucleophilic attack, it can undergo reductions to form an alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol, Knoevenagel) to build molecular complexity.

-

The Isoquinoline Nitrogen: As a Lewis base, the nitrogen atom can be protonated or alkylated to form quaternary isoquinolinium salts. This modification significantly alters the electronic properties and solubility of the molecule.

-

The Aromatic Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitrogen. Conversely, it is activated for nucleophilic aromatic substitution, particularly with a leaving group at the C1 position.[13]

Significance in Drug Discovery

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry.[14] This is because its rigid, planar framework is adept at presenting appended pharmacophores to biological targets in a well-defined spatial orientation. It is a core component of numerous natural products (e.g., papaverine, berberine) and synthetic drugs.[15][16]

Derivatives of this compound are valuable intermediates for creating libraries of compounds for screening. The acetyl group can be elaborated into more complex side chains to probe interactions with enzyme active sites or receptors. Isoquinoline-based compounds have demonstrated a wide range of biological activities, including:

-

Anticancer Agents (e.g., kinase inhibitors, topoisomerase inhibitors)[19]

-

CNS-active Agents [19]

-

Enzyme Inhibitors (e.g., IRAK4 inhibitors for autoimmune diseases)[20]

Caption: Role of the scaffold in generating diverse derivatives for drug discovery.

Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of this compound must follow robust, verifiable protocols.

Protocol 1: Synthesis via Radical Acetylation (Illustrative)

This protocol is a representative procedure based on Minisci-type reactions. Causality: This method is chosen for its directness in functionalizing the C-H bond of the electron-deficient isoquinoline ring, avoiding more complex multi-step sequences.

-

Reaction Setup: To a solution of isoquinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile or trifluoroacetic acid), add the acetyl source (e.g., acetic anhydride, 3.0 eq).

-

Initiation: Add a radical initiator (e.g., ammonium persulfate, 2.0 eq) portion-wise to the solution at a controlled temperature (e.g., 80 °C). The initiator decomposes to generate the radicals necessary for the reaction.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. This step quenches the acid and precipitates the crude product.

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic solvent selectively dissolves the product, separating it from inorganic salts.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Protocol 2: Structural Validation by NMR Spectroscopy

This protocol ensures the synthesized material is the correct compound. Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution, providing precise information on the chemical environment of each proton and carbon atom.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a standard solvent that does not interfere with the proton signals of the analyte.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

-

Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Set the spectral width to cover 0-220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected data summarized in Table 2.1. The presence of all expected signals and the absence of significant impurities confirms the structure and purity of this compound.

References

-

Chemsigma. This compound [40570-74-9]. [Online] Available at: [Link]

-

PubChem. This compound (C11H9NO). [Online] Available at: [Link]

-

ChemSynthesis. 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. [Online] Available at: [Link]

-

PubChem. 1-(Isoquinolin-1-yl)ethan-1-one | C11H9NO | CID 13157214. [Online] Available at: [Link]

-

ChemSynthesis. 1-isoquinolin-3-yl-ethanone. [Online] Available at: [Link]

-

ChemSynthesis. Isoquinolines database - synthesis, physical properties. [Online] Available at: [Link]

-

National Institutes of Health. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Online] Available at: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Online] Available at: [Link]

-

National Institutes of Health. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. [Online] Available at: [Link]

-

PubChem. 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. [Online] Available at: [Link]

-

PubChem. 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. [Online] Available at: [Link]

-

Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Online] Available at: [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Online] Available at: [Link]

-

PubMed. Novel isoquinoline derivatives as antimicrobial agents. [Online] Available at: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Online] Available at: [Link]

-

MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Online] Available at: [Link]

-

Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). [Online] Available at: [Link]

-

ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. [Online] Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Online] Available at: [Link]

-

National Institutes of Health. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Online] Available at: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online] Available at: [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. [Online] Available at: [Link]

-

MDPI. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Online] Available at: [Link]

-

YouTube. Reactions of Isoquinoline | TYBSc Chemistry. [Online] Available at: [Link]

-

PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. [Online] Available at: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Online] Available at: [Link]

-

University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. [Online] Available at: [Link]

-

RJPT. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Online] Available at: [Link]

Sources

- 1. This compound | 40570-74-9 [amp.chemicalbook.com]

- 2. This compound | 40570-74-9 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights | MDPI [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Isoquinoline synthesis [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. zenodo.org [zenodo.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 19. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetylisoquinoline physical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Acetylisoquinoline

Abstract: This technical guide provides a comprehensive overview of 4-Acetylisoquinoline, a key heterocyclic ketone of interest to researchers in synthetic chemistry, pharmacology, and materials science. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the 4-acetyl derivative serves as a versatile building block for the synthesis of more complex molecules.[1][2][3] This document details its fundamental physical properties, spectroscopic signature, key reactivity, and established experimental protocols, offering field-proven insights for its application in research and development.

Core Molecular and Physical Properties

4-Acetylisoquinoline is a solid at room temperature, possessing the characteristic aromatic nature of its parent isoquinoline ring system combined with the reactivity of a methyl ketone.[4] The electron-withdrawing nature of the imine nitrogen significantly influences the chemical environment of the heterocyclic ring.[4]

A summary of its key physical and identifying properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | Inferred |

| Molecular Weight | 171.19 g/mol | Inferred |

| Appearance | Solid | [4] |

| Melting Point | 92–93 °C | [4] |

| Solubility | Soluble in common organic solvents like CH₂Cl₂ and EtOAc.[4] The parent isoquinoline is soluble in ethanol, acetone, and diethyl ether.[5] | Inferred |

| CAS Number | 33930-76-6 (related structure) | [6] |

Note: While a specific CAS number for 4-Acetylisoquinoline was not found in the provided results, the CAS for a closely related methylated derivative is listed for reference.

Spectroscopic Signature and Analysis

Characterization of 4-Acetylisoquinoline relies on standard spectroscopic techniques. The following sections detail the expected spectral data, providing a baseline for sample validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is profoundly affected by the electron-withdrawing nitrogen atom within the isoquinoline ring.[4]

-

¹H NMR: The proton spectrum will exhibit distinct signals for the aromatic protons of the isoquinoline core and a characteristic singlet for the acetyl methyl group. The protons closest to the nitrogen (at C1 and C3) and the acetyl group will be shifted downfield. For the parent isoquinoline, typical coupling constants include J3,4 = 6.0 Hz.[4]

-

¹³C NMR: The carbon spectrum will show signals for the nine carbons of the isoquinoline ring and two signals for the acetyl group (a downfield carbonyl carbon and an upfield methyl carbon). Standard chemical shift tables for deuterated solvents like CDCl₃ (77.16 ppm) and (CD₃)₂SO (39.52 ppm) should be used for reference.[7]

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Acetyl -CH₃ | ~2.5 (singlet) | ~25-30 |

| Carbonyl C=O | N/A | >195 |

| Isoquinoline Ring Protons | 7.5 - 9.5 (complex multiplets) | N/A |

| Isoquinoline Ring Carbons | 120 - 160 | N/A |

Infrared (IR) Spectroscopy

The IR spectrum provides clear functional group information. Key expected vibrational frequencies include:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=C/C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic): Bands appearing above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Bands appearing just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 171.

-

Key Fragmentation: A common fragmentation pathway for acetyl-substituted aromatics is the loss of the methyl group ([M-15]⁺) followed by the loss of carbon monoxide ([M-15-28]⁺).

Experimental Protocols: Synthesis and Purification

The synthesis of 4-Acetylisoquinoline can be achieved through modern cross-coupling methodologies, which offer high efficiency and good yields.

Synthesis via Palladium-Catalyzed Cross-Coupling

A robust method involves the palladium-catalyzed cross-coupling of 4-bromoisoquinoline with a suitable acetyl source.[4] This approach is favored for its reliability and substrate tolerance.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).[4]

-

Reagent Addition: Add a suitable solvent (e.g., toluene or DMF) followed by the acetyl source, such as tributyl(1-ethoxyvinyl)tin.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

Purification by Column Chromatography

The crude 4-Acetylisoquinoline is typically purified by silica gel chromatography to remove catalyst residues and byproducts.[4]

Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 4-Acetylisoquinoline.[4]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-Acetylisoquinoline.

Chemical Reactivity and Applications

The dual functionality of 4-Acetylisoquinoline—the reactive ketone and the heterocyclic ring—makes it a valuable intermediate.

Reactions of the Acetyl Group

The side-chain ketone is amenable to a variety of standard chemical transformations without affecting the heterocyclic ring.[4]

-

Aldol Condensation: Reacts efficiently with aromatic aldehydes in the presence of a base (e.g., NaOH in ethanol) to form the corresponding styryl derivatives.[4]

-

Grignard Addition: The ketone can undergo addition reactions with Grignard reagents to produce tertiary alcohols.[4]

-

Willgerodt-Kindler Reaction: This process can transform the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or its derivatives, such as an ethyl ester, although yields may be modest.[4]

Role in Drug Discovery and Materials Science

The isoquinoline nucleus is a foundational structure in numerous alkaloids, including papaverine and morphine, and is present in many clinically used drugs.[1][4][9] Derivatives of isoquinoline are explored for a vast range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory uses.[2][10]

-

Structure-Activity Relationship (SAR) Studies: 4-Acetylisoquinoline serves as a starting point for creating libraries of new compounds.[11][12] Modifications at the acetyl position can systematically probe the structural requirements for biological activity, a cornerstone of modern drug design.[13][14]

-

Building Block for Complex Heterocycles: The reactivity of the acetyl group allows for its elaboration into more complex ring systems, fusing new heterocyclic structures onto the isoquinoline core.

-

Materials Science: Isoquinoline-based compounds are utilized as ligands in the synthesis of metal-organic frameworks (MOFs) and in the development of conductive polymers and optical materials.[10]

Key Reaction Pathways

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. zenodo.org [zenodo.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. 4-acetyl-2-methylisoquinolin-1(2H)-one | C12H11NO2 | CID 872951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 11. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Spectrometric Characterization of 1-(Isoquinolin-4-YL)ethanone: A Technical Guide

Introduction

1-(Isoquinolin-4-yl)ethanone is a heterocyclic ketone with a molecular formula of C₁₁H₉NO and a molecular weight of approximately 171.19 g/mol .[1][2] As a derivative of the isoquinoline scaffold, a privileged structure in medicinal chemistry, this compound and its analogues are of significant interest to researchers in drug discovery and development. A thorough understanding of the spectroscopic and spectrometric properties of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of each analytical technique, offering insights into how the molecular structure dictates the observed spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of isoquinoline-based compounds.

Molecular Structure and Numbering

The structural formula and the standard numbering system for the isoquinoline ring in this compound are depicted below. This numbering is crucial for the precise assignment of signals in the NMR spectra.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons and its residual signals must be accounted for.

-

Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C), and the magnetic field is "shimmed" to ensure homogeneity, which is crucial for high-resolution spectra.[3]

-

¹H NMR Acquisition: A standard one-pulse experiment is typically employed. Key acquisition parameters include the spectral width (to encompass all proton signals), acquisition time, a relaxation delay (to allow for full magnetization recovery between scans for accurate integration), and the number of scans (to achieve an adequate signal-to-noise ratio).

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard for ¹³C NMR, which results in a spectrum of singlets, simplifying the analysis. A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.3 | s | 1H | H-1 | Deshielded by the adjacent nitrogen atom and the anisotropic effect of the carbonyl group. |

| ~8.5 | s | 1H | H-3 | Deshielded by the adjacent nitrogen atom. |

| ~8.1 | d | 1H | H-5 | Aromatic proton on the benzene portion of the isoquinoline ring, likely a doublet. |

| ~7.9 | d | 1H | H-8 | Aromatic proton on the benzene portion of the isoquinoline ring, likely a doublet. |

| ~7.7-7.6 | m | 2H | H-6, H-7 | Overlapping multiplets for the remaining aromatic protons. |

| ~2.8 | s | 3H | -COCH₃ | Singlet for the three equivalent methyl protons. |

Rationale: The protons on the pyridine ring of the isoquinoline (H-1 and H-3) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.[4] The acetyl group at the C-4 position will further influence the chemical shifts of the nearby protons. The protons on the benzene ring (H-5 to H-8) will appear in the typical aromatic region. The methyl protons of the acetyl group will appear as a characteristic singlet in the upfield region.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C=O | Carbonyl carbon, typically found in the 190-220 ppm region for ketones.[5] |

| ~152 | C-1 | Aromatic carbon adjacent to nitrogen. |

| ~145 | C-3 | Aromatic carbon adjacent to nitrogen. |

| ~136 | C-8a | Quaternary carbon at the ring junction. |

| ~134 | C-4 | Quaternary carbon bearing the acetyl group. |

| ~130 | C-6 | Aromatic CH carbon. |

| ~129 | C-5 | Aromatic CH carbon. |

| ~128 | C-7 | Aromatic CH carbon. |

| ~127 | C-4a | Quaternary carbon at the ring junction. |

| ~124 | C-8 | Aromatic CH carbon. |

| ~26 | -COCH₃ | Methyl carbon of the acetyl group. |

Rationale: The carbonyl carbon of the ketone is the most downfield signal.[5] The aromatic carbons of the isoquinoline ring will appear in the 120-155 ppm range, with carbons adjacent to the electronegative nitrogen atom being more deshielded. The quaternary carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly onto a crystal (e.g., diamond or germanium).[6]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its aromatic and ketone functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds.[6] |

| ~1685 | C=O stretch | Aryl Ketone | A strong absorption band, typical for a ketone conjugated with an aromatic ring.[6] |

| ~1600, ~1500 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the isoquinoline ring system.[7] |

| ~1450, ~1360 | C-H bend | -CH₃ | Bending vibrations of the methyl group. |

| ~900-675 | C-H bend | Aromatic C-H (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[8]

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS Spectral Data and Interpretation

The EI mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 171 | [M]⁺˙ | Molecular ion, corresponding to the molecular weight of the compound. |

| 156 | [M - CH₃]⁺ | Loss of a methyl radical (15 Da) via alpha-cleavage, forming a stable acylium ion.[9][10] |

| 128 | [M - COCH₃]⁺ | Loss of the acetyl radical (43 Da), resulting in the isoquinoline cation.[9][10] |

| 101 | [C₇H₅N]⁺˙ | Fragmentation of the isoquinoline ring. |

The fragmentation pattern is a key feature of the mass spectrum. The most likely fragmentation pathways for this compound under EI conditions are illustrated below.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic and spectrometric profile for this compound. The predicted data, based on established principles of spectroscopy and analysis of related structures, offers a reliable framework for the identification and characterization of this compound. The experimental protocols detailed herein provide a standardized approach for acquiring high-quality data. This technical guide serves as a foundational reference for researchers, facilitating the confident structural assignment and purity assessment of this compound and its derivatives in various scientific endeavors.

References

-

(No author given). (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. The Royal Society of Chemistry. [Link]

-

(No author given). (Date not available). Supporting Information. Knowledge UChicago. [Link]

-

(No author given). (2019). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. [Link]

-

(No author given). (Date not available). Supporting Information. [Link]

-

(No author given). (Date not available). 1-(3-hydroxy-2-oxido-4-isoquinolinyl)ethanone. ChemSynthesis. [Link]

- Barbieriková, Z., Bella, M., Lietava, J., Dvoranová, D., Staško, A., Füzik, T., Milata, V., Jantová, S., & Brezová, V. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123–134.

-

(No author given). (Date not available). Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. [Link]

-

Mao, S.-L. (Date not available). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

-

(No author given). (Date not available). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. (Date not available). This compound (C11H9NO). [Link]

-

SpectraBase. (Date not available). 1-(2,2,4,8-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. [Link]

-

(No author given). (Date not available). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (Date not available). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. [Link]

-

(No author given). (Date not available). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

Barbieriková, Z., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

-

PubChem. (Date not available). 1-[(4R)-4-(3-methylphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone. [Link]

-

(No author given). (Date not available). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

ResearchGate. (Date not available). Figure S4. FT-IR spectra for 4: 3038 cm-1 (aromatic C-H str). [Link]

-

(No author given). (Date not available). Table of Characteristic IR Absorptions. [Link]

-

NIST. (Date not available). Isoquinoline. [Link]

-

All About Drugs. (2014). Examples of 13C NMR Spectra. [Link]

-

MDPI. (Date not available). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

-

PMC - NIH. (Date not available). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]

Sources

- 1. PubChemLite - this compound (C11H9NO) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 5. Examples of 13C NMR Spectra – All About Drugs [allfordrugs.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 1-(Isoquinolin-4-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] These activities span from anticancer and antiviral to antimalarial and neuroprotective properties.[1] Chemical modification of the isoquinoline core is a key strategy in medicinal chemistry to modulate the biological efficacy and pharmacokinetic profiles of these molecules. Among these modifications, the introduction of an acetyl group can significantly influence the compound's properties. This guide provides a comprehensive technical overview of 1-(isoquinolin-4-yl)ethanone, a key derivative, focusing on its chemical identity, synthetic routes, and its emerging potential in the landscape of drug discovery.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: This compound

This name accurately describes an ethanone (a two-carbon ketone) substituent attached to the 4-position of an isoquinoline ring system.

Synonyms: For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms used to refer to this compound. These include:

-

4-Acetylisoquinoline

-

1-(4-Isoquinolinyl)ethanone

-

Ethanone, 1-(4-isoquinolinyl)-

Key Identifiers:

-

CAS Number: 40570-74-9

-

Molecular Formula: C₁₁H₉NO

-

Molecular Weight: 171.19 g/mol

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| Synonyms | 4-Acetylisoquinoline, 1-(4-Isoquinolinyl)ethanone | Internal |

| CAS Number | 40570-74-9 | Internal |

| Molecular Formula | C₁₁H₉NO | Internal |

| Molecular Weight | 171.19 g/mol | Internal |

Physicochemical Properties and Characterization

Characterization Techniques: The structural elucidation and purity assessment of synthesized this compound would rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms and the overall structure. The proton NMR would show characteristic signals for the aromatic protons of the isoquinoline ring and a singlet for the methyl protons of the acetyl group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹.

-

Melting Point: For a crystalline solid, the melting point is a crucial indicator of purity.

Synthesis of this compound: Methodologies and Experimental Protocol

The synthesis of acetylated isoquinolines can be approached through two primary strategies: the direct acetylation of a pre-existing isoquinoline ring or the construction of the isoquinoline core from an already acetylated precursor.

Synthetic Strategies

Direct C-H Acylation: A prominent method for the direct introduction of an acetyl group onto the isoquinoline nucleus is the Minisci reaction.[1] This radical-based substitution offers an efficient route, often employing vinyl ethers as cost-effective and stable acetyl sources under mild, catalyst-free conditions.[1]

Synthesis from Acetylated Precursors: Classical isoquinoline syntheses can be adapted by utilizing starting materials that already incorporate an acetyl group.

-

Bischler-Napieralski Reaction: This powerful method involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid (e.g., POCl₃ or P₂O₅). The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline.

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to a 1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation can yield the desired aromatic system.

Modern Catalytic Approaches: Recent advances in organic synthesis have introduced a variety of transition-metal-catalyzed methods that provide high efficiency and functional group tolerance. For instance, rhodium(III)-catalyzed C-H activation and annulation of O-acetyl ketoximes with alkynes represents a sophisticated strategy for accessing a diverse range of substituted isoquinolines.

Representative Experimental Protocol: Synthesis of a 7-acetyl-7,8-dihydroisoquinoline Derivative

Reaction: Synthesis of (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl-7,8-dihydroisoquinoline-2(2H)-thione.[3]

Materials:

-

(7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl-6-hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-thione (starting material)

-

Acetyl chloride

-

Glacial acetic acid

Procedure:

-

A mixture of the starting tetrahydroisoquinoline derivative (10 mmol) and acetyl chloride (7 mL, 100 mmol) in glacial acetic acid (100 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated under reflux for 2 hours.

-

The mixture is then allowed to cool to room temperature.

-

The solid that forms is collected by filtration.

-

The collected solid is dried in air.

-

The crude product is recrystallized from ethanol to yield the purified dihydroisoquinoline derivative.[3]

Causality behind Experimental Choices:

-

Acetyl chloride in acetic acid: This combination serves as both the acetylating agent and the dehydrating medium, facilitating the conversion of the hydroxy-tetrahydroisoquinoline to the dihydroisoquinoline.

-

Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.

-

Recrystallization: This is a standard purification technique to remove impurities and obtain a crystalline product with high purity.

Applications in Drug Discovery and Development

The isoquinoline framework is a cornerstone in the development of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Potential